molecular formula C17H22N6 B2517903 N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2097901-85-2

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine

Cat. No.: B2517903
CAS No.: 2097901-85-2
M. Wt: 310.405
InChI Key: TXNZWDGQMINCAH-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C17H22N6 and its molecular weight is 310.405. The purity is usually 95%.
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Scientific Research Applications

Carcinogenicity and Metabolic Pathways

Heterocyclic amines (HCAs) formed during the cooking of meat and fish are studied for their carcinogenic potential. For instance, compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) are genotoxic and carcinogenic in rodents and are formed during the cooking process at high temperatures. Human exposure to these compounds occurs mainly through dietary sources, and their metabolism involves pathways such as N-hydroxylation and ring oxidation, which differ significantly between humans and rodents, suggesting that rodent models may not fully represent human responses to these exposures (Turteltaub et al., 1999).

Biomarkers of Exposure

Research into the urinary and fecal excretion of PhIP and its metabolites following consumption of cooked chicken indicates that intestinal bacteria play a significant role in metabolizing dietary carcinogens like PhIP. This finding suggests that monitoring metabolites such as 7-hydroxy-5-methyl-3-phenyl-6,7,8,9-tetrahydropyrido[3',2':4,5]imidazo[1,2-a]pyrimidin-5-ium chloride (PhIP-M1) in human excreta could serve as biomarkers for dietary exposure to HCAs (Vanhaecke et al., 2008).

Potential Therapeutic Applications

Although not directly related to N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine, studies on compounds with similar structures have explored therapeutic applications. For example, certain piperidino-pyrimidine derivatives have been investigated for their vasodilatory effects in the treatment of hypertension, demonstrating the potential of structurally related compounds in therapeutic contexts (Gilmore et al., 1970).

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-2-5-15-13(4-1)12-16(22-21-15)23-10-6-14(7-11-23)20-17-18-8-3-9-19-17/h3,8-9,12,14H,1-2,4-7,10-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNZWDGQMINCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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